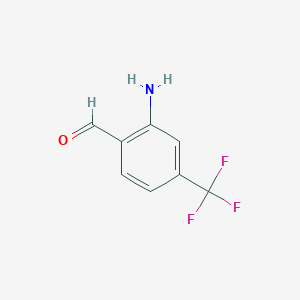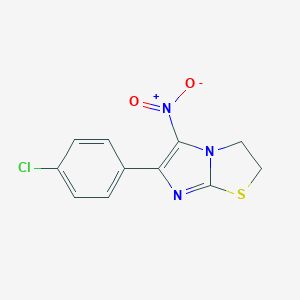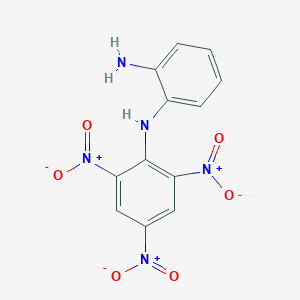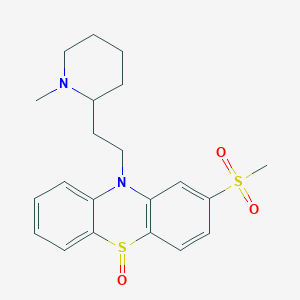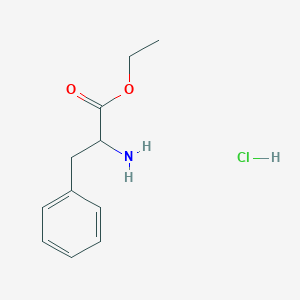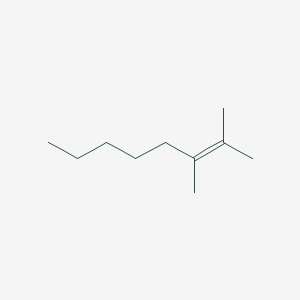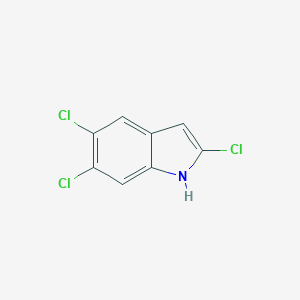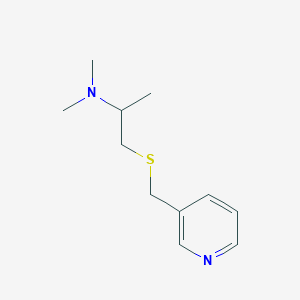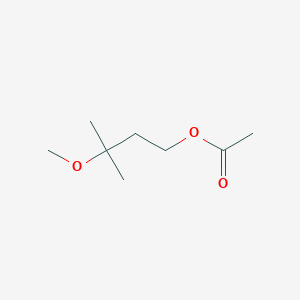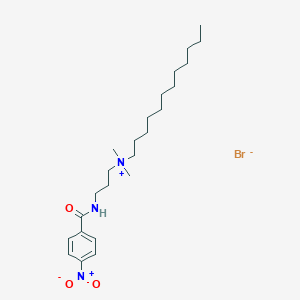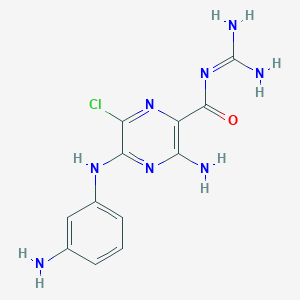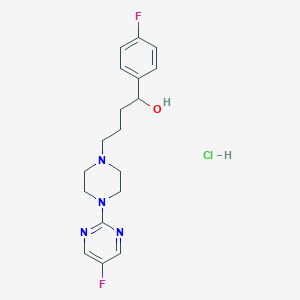
5,7,22-Cholestatrien-3beta-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7,22-Cholestatrien-3beta-ol is a steroid molecule that is found in human and animal tissues. It is an important molecule that has been widely studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Enzymatic Synthesis and Structural Analysis
Enzymatic Conversion to Delta 5,22-Cholestadien-3 beta-ol : A rat liver enzyme system has been studied for its ability to convert 5,7,22-cholestatrien-3 beta-ol to delta 5,22-cholestadien-3 beta-ol. This system demonstrates the presence of specific reductases and provides a method for producing delta 5,22-cholestadien-3 beta-ol in quantity (Koroly & Dempsey, 1981).
Structural Characterization in Pig Tissues : 5,7,22-cholestatrien-3 beta-ol was identified and isolated from pig tissues, providing evidence of its role as a possible intermediate in cholesterol biosynthesis. Its structure was confirmed through various spectral analyses (Scallen et al., 1969).
Metabolic and Functional Insights
Role in Pathogenic Fungi : The pathogenic fungus Phytophthora cactorum metabolizes 5,7,22-cholestatrien-3 beta-ol differently than other sterols, suggesting a unique mechanism of sterol recognition and metabolism in this organism (Nes & Stafford, 1983).
Use as a Fluorescent Cholesterol Analogue : 5,7,22-cholestatrien-3 beta-ol has been utilized as a fluorescent cholesterol analogue in various biological systems. Its stability and spectral properties make it a valuable tool for studying sterol-protein interactions and sterol behavior in membranes (Fischer et al., 1984).
Biochemical and Cellular Studies
Involvement in Cholesterol Biosynthesis : The enzyme mechanism for introducing the C-5 double bond in cholesterol biosynthesis was studied, demonstrating the conversion of certain sterols, potentially including 5,7,22-cholestatrien-3 beta-ol, in this process (Reddy et al., 1976).
Relationship with Atherosclerosis in Diabetes : The presence of 5,7,22-cholestatrien-3 beta-ol in erythrocyte membranes was linked to carotid atherosclerosis in type 2 diabetic patients, indicating its potential as a marker for oxidative stress and macroangiopathy (Miwa et al., 2003).
Chemical Synthesis and Analysis : The chemical synthesis and conversion of 5,7,22-cholestatrien-3 beta-ol derivatives have been explored, offering insights into its structural properties and potential applications in medicinal chemistry (Sun et al., 2009).
Propiedades
Número CAS |
19633-95-5 |
|---|---|
Nombre del producto |
5,7,22-Cholestatrien-3beta-ol |
Fórmula molecular |
C27H42O |
Peso molecular |
382.6 g/mol |
Nombre IUPAC |
(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(E,2R)-6-methylhept-3-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h6,8-10,18-19,21,23-25,28H,7,11-17H2,1-5H3/b8-6+/t19-,21+,23-,24+,25+,26+,27-/m1/s1 |
Clave InChI |
RQOCXCFLRBRBCS-LNOGQBHPSA-N |
SMILES isomérico |
C[C@H](/C=C/CC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES |
CC(C)CC=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |
SMILES canónico |
CC(C)CC=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |
Sinónimos |
5,7,22-cholestatrien-3beta-ol 5,7,22-cholestatrien-3beta-ol, (22E)-isomer delta 5,7,22-cholestatrien-3beta-ol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



